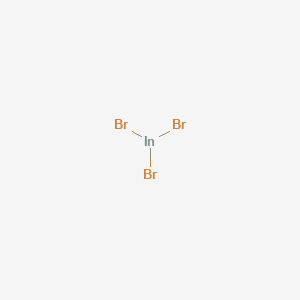

Indium tribromide

描述

属性

IUPAC Name |

tribromoindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHZOAONLKYQL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[In](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InBr3, Br3In | |

| Record name | indium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065485 | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Yellowish odorless crystalline powder; [MSDSonline] | |

| Record name | Indium tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-09-3 | |

| Record name | Indium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium bromide (InBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium tribromide (InBr₃), a versatile Lewis acid, has garnered significant attention in various fields of chemical research and development. Its unique properties, including its tolerance to water and its catalytic activity in a wide range of organic transformations, make it a compound of considerable interest. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, structure, reactivity, and applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a white to off-white, hygroscopic crystalline solid.[1][2] It is commercially available and can be synthesized through the direct reaction of indium metal with bromine.[3] Key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Molecular Formula | InBr₃ | [3] |

| Molar Mass | 354.53 g/mol | [1] |

| Appearance | White to off-white hygroscopic powder/crystalline solid | [1][2] |

| Melting Point | 436 °C | [4] |

| Boiling Point | 656 °C | [5] |

| Density | 4.96 g/cm³ at 25 °C | [1] |

| Solubility in Water | 414 g/100 mL at 20 °C | [1] |

Thermodynamic Properties

| Property | Value | References |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -428.9 kJ/mol | [1] |

Synthesis and Structure

Experimental Protocol: Synthesis of this compound

The primary method for the synthesis of this compound involves the direct combination of elemental indium and bromine.[3] A general laboratory-scale procedure is outlined below, based on the original work by Baxter and Alter.

Materials:

-

Indium metal (powder or shavings)

-

Liquid bromine

-

A reaction tube made of borosilicate glass

-

A tube furnace

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

A weighed amount of indium metal is placed in the reaction tube.

-

The tube is flushed with an inert gas to remove air and moisture.

-

A stoichiometric amount of bromine is carefully introduced into the tube. The reaction is highly exothermic and should be controlled by cooling the reaction vessel.

-

The tube is sealed or connected to a reflux condenser under a positive pressure of inert gas.

-

The mixture is gently heated in a tube furnace to initiate and sustain the reaction.

-

Once the reaction is complete, the product, this compound, is purified by sublimation under reduced pressure.

-

The purified this compound is collected as a white to pale yellow crystalline solid and should be stored in a desiccator due to its hygroscopic nature.

Crystal and Molecular Structure

In the solid state, this compound adopts a monoclinic crystal structure, isostructural with aluminum trichloride.[1] The indium atoms are six-coordinate, forming a layered lattice. In the molten and gaseous phases, this compound exists predominantly as a dimer, In₂Br₆.[1] In this dimeric form, two InBr₃ units are connected by two bridging bromine atoms, with each indium atom being tetrahedrally coordinated.

References

Indium Tribromide as a Lewis Acid in Organic Chemistry: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Indium tribromide (InBr₃) has emerged as a versatile and powerful Lewis acid catalyst in modern organic synthesis. Its unique combination of properties, including mildness, water tolerance, high efficiency, and chemo-, regio-, and stereoselectivity, has established it as a valuable tool for a wide array of chemical transformations.[1] This technical guide provides a comprehensive overview of the applications of InBr₃, focusing on quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption and exploration in research and development, particularly within the pharmaceutical industry.

Core Properties and Advantages of this compound

This compound's utility as a Lewis acid catalyst stems from several key characteristics:

-

Mild Lewis Acidity: InBr₃ is a moderately strong Lewis acid, allowing it to activate a variety of functional groups without promoting unwanted side reactions or decomposition of sensitive substrates.

-

Water and Air Tolerance: Unlike many traditional Lewis acids that require strictly anhydrous conditions, InBr₃ is stable in the presence of water and air, simplifying experimental setup and broadening its applicability in various solvent systems, including aqueous media.[1]

-

High Catalytic Activity: InBr₃ often exhibits high catalytic efficiency, enabling reactions to proceed with low catalyst loadings, which is economically and environmentally advantageous.

-

Chemoselectivity: It demonstrates excellent chemoselectivity, allowing for the selective activation of one functional group in the presence of others.

-

Recyclability: In several instances, InBr₃ can be recovered and reused without a significant loss of catalytic activity, contributing to more sustainable chemical processes.

Key Applications and Quantitative Data

This compound catalyzes a diverse range of organic reactions that are crucial for the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. The following sections highlight some of the most significant applications, supported by quantitative data to illustrate the scope and efficiency of these transformations.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction, a one-pot three-component condensation of a β-ketoester, an aldehyde, and urea or thiourea, is a fundamentally important transformation for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with diverse pharmacological activities. This compound has been shown to be a highly efficient catalyst for this reaction, offering excellent yields under mild conditions.

Table 1: InBr₃-Catalyzed Biginelli Reaction of Various Aldehydes

| Entry | Aldehyde | R | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | H | 10 | 7 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-Cl | 10 | 8 | 98 |

| 3 | 4-Methylbenzaldehyde | 4-Me | 10 | 10 | 92 |

| 4 | 4-Methoxybenzaldehyde | 4-OMe | 10 | 10 | 90 |

| 5 | 3-Nitrobenzaldehyde | 3-NO₂ | 10 | 7 | 96 |

| 6 | Salicylaldehyde | 2-OH | 10 | 12 | 82 |

| 7 | n-Butyraldehyde | n-Pr | 10 | 12 | 85 |

Data compiled from a study by Fu et al., where reactions were carried out using ethyl acetoacetate and urea in refluxing ethanol.

Reductive Deoxygenation of Esters to Ethers

The direct conversion of esters to ethers is a valuable transformation in organic synthesis. A novel one-pot procedure utilizing a catalytic amount of InBr₃ with triethylsilane (Et₃SiH) as the reducing agent provides an efficient and mild method for this conversion.[2] This system is remarkably tolerant to various functional groups.[2]

Table 2: InBr₃-Catalyzed Reductive Deoxygenation of Various Esters

| Entry | Ester Substrate | R¹ | R² | Time (h) | Yield (%) |

| 1 | Ethyl benzoate | Ph | Et | 1 | 95 |

| 2 | Methyl 4-chlorobenzoate | 4-Cl-C₆H₄ | Me | 1 | 92 |

| 3 | Ethyl 4-nitrobenzoate | 4-NO₂-C₆H₄ | Et | 1 | 90 |

| 4 | Methyl cinnamate | Ph-CH=CH | Me | 2 | 88 |

| 5 | Ethyl octanoate | n-C₇H₁₅ | Et | 3 | 85 |

| 6 | γ-Butyrolactone | \multicolumn{2}{c | }{-(CH₂)₃-} | 3 | 82 |

Data from the work of Sakai et al., with reactions typically run with 5 mol% InBr₃ and 3 equivalents of Et₃SiH in chloroform at 60°C.

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. InBr₃, in conjunction with dimethylchlorosilane, catalyzes the acylation of arenes using stable and readily available esters as acylating agents, overcoming some of the limitations of traditional methods that use unstable acid halides or anhydrides.[3]

Table 3: InBr₃-Catalyzed Friedel-Crafts Acylation of Anisole with Various Esters

| Entry | Ester | Acyl Group | Time (h) | Yield (%) |

| 1 | t-Butyl acetate | Acetyl | 1 | 95 |

| 2 | t-Butyl propionate | Propionyl | 1 | 92 |

| 3 | t-Butyl benzoate | Benzoyl | 2 | 88 |

| 4 | Isopropyl acetate | Acetyl | 3 | 85 |

| 5 | Benzyl acetate | Acetyl | 3 | 82 |

Data extracted from a study by Nishimoto et al., where reactions were performed with 10 mol% InBr₃ and dimethylchlorosilane in an aromatic solvent.

Experimental Protocols

This section provides detailed methodologies for key reactions catalyzed by this compound, as cited in the literature.

Protocol 1: General Procedure for InBr₃-Catalyzed Synthesis of Dihydropyrimidinones

A solution of the aldehyde (4 mmol), β-keto ester (4 mmol), urea or thiourea (5.2 mmol), and this compound (0.4 mmol, 10 mol%) in 95% ethanol (10 mL) is heated under reflux for the time specified in Table 1. Upon cooling to room temperature, the product often crystallizes from the solution. The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum. If no crystallization occurs, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: General Procedure for InBr₃-Catalyzed Reductive Deoxygenation of Esters to Ethers

To a solution of the ester (1 mmol) in chloroform (5 mL) is added this compound (0.05 mmol, 5 mol%) and triethylsilane (3 mmol). The mixture is stirred at 60°C for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for InBr₃-Catalyzed Annulations of Cyclic 1,3-Diketones with Aryl Propargyl Alcohols

A mixture of the 1,3-dicarbonyl compound (2.0 mmol), the aryl propargyl alcohol (1.0 mmol), and this compound (0.1 mmol, 10 mol%) in dichloroethane (5 mL) is refluxed at 80°C for the appropriate time as monitored by TLC. After completion, the reaction mixture is filtered, diluted with water, and extracted with dichloromethane (2 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, concentrated in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-diaryldihydropyran.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of InBr₃-catalyzed transformations. The following diagrams, generated using the DOT language, illustrate proposed pathways for key reactions.

Catalytic Cycle for Reductive Deoxygenation of Esters

The proposed mechanism for the InBr₃-catalyzed reductive deoxygenation of esters involves the activation of the ester carbonyl by the Lewis acidic InBr₃, followed by hydrosilylation and subsequent elimination to form the ether product.

Caption: Proposed catalytic cycle for the InBr₃-catalyzed reductive deoxygenation of esters.

Proposed Mechanism for the Biginelli Reaction

In the Biginelli reaction, InBr₃ is thought to act as a Lewis acid to activate the aldehyde carbonyl towards nucleophilic attack by urea, followed by condensation with the β-ketoester and subsequent cyclization and dehydration to afford the dihydropyrimidinone.

Caption: Simplified proposed mechanism for the InBr₃-catalyzed Biginelli reaction.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical experimental workflow for screening different Lewis acid catalysts and optimizing reaction conditions for a new transformation.

Caption: General experimental workflow for catalyst screening and reaction optimization.

Conclusion and Future Outlook

This compound has proven to be a highly valuable Lewis acid catalyst in organic synthesis, offering a mild, efficient, and often environmentally benign alternative to traditional reagents. Its broad applicability in the construction of diverse molecular architectures, including those of pharmaceutical interest, underscores its importance. The continued exploration of InBr₃ in novel transformations, particularly in the context of green chemistry and the development of complex drug candidates, is anticipated to further solidify its role as an indispensable tool for synthetic chemists. Future research will likely focus on elucidating more detailed mechanistic pathways, expanding its use in asymmetric catalysis, and developing new tandem and multicomponent reactions catalyzed by this versatile reagent.

References

- 1. Indium bromide (InBr 3 ): A versatile and efficient catalyst in organic synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. An Efficient One-Pot Synthesis of Unsymmetrical Ethers: A Directly Reductive Deoxygenation of Esters Using an InBr3/Et3SiH Catalytic System [organic-chemistry.org]

- 3. Esters as Acylating Reagent in a Friedel-Crafts Reaction: this compound Catalyzed Acylation of Arenes Using Dimethylchlorosilane [organic-chemistry.org]

Indium Tribromide: A Comprehensive Technical Guide to Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium tribromide (InBr₃) is a versatile inorganic compound that has garnered significant attention in various fields of chemical research and development. Its utility as a water-tolerant Lewis acid has made it an invaluable catalyst in a wide array of organic transformations. This technical guide provides an in-depth overview of the synthesis and structural characterization of this compound, offering detailed experimental protocols and a thorough analysis of its structural features in both the solid and gaseous states.

Synthesis of this compound

The synthesis of high-purity, anhydrous this compound is crucial for its effective use, particularly in catalysis where the presence of water can be detrimental. The primary and most direct method for its preparation is the reaction of elemental indium with bromine.[1] An alternative approach involves the dehydration of hydrated this compound, a method analogous to the preparation of other anhydrous metal halides.

Experimental Protocol: Direct Synthesis from Elements

This protocol details the synthesis of anhydrous this compound from indium metal and liquid bromine.

Materials:

-

Indium metal (In), 99.99% purity

-

Liquid bromine (Br₂), 99.5% purity

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Soxhlet extractor

-

Sodium wire

Procedure:

-

Preparation of the Reaction Apparatus: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture. The apparatus is then allowed to cool to room temperature under the inert atmosphere.

-

Reaction Setup: In the inert atmosphere of a glovebox, indium metal is added to the reaction flask. The flask is then reattached to the Schlenk line. Anhydrous diethyl ether is added to the flask to act as a solvent.

-

Addition of Bromine: Liquid bromine is carefully added to the dropping funnel. The dropping funnel is then attached to the reaction flask, and the bromine is added dropwise to the stirred suspension of indium metal in diethyl ether. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion and Purification: After the addition of bromine is complete, the reaction mixture is stirred at room temperature until the indium metal is completely consumed. The resulting solution of this compound etherate is then transferred to a separate flask. To obtain anhydrous this compound, the ether must be removed. This can be achieved by heating the etherate under vacuum. For extremely dry InBr₃, the etherate can be placed in a Soxhlet extractor with sodium wire in the thimble and refluxed with a non-coordinating solvent like hexane to remove residual water and alcohol from the ether.

-

Isolation and Storage: The resulting white to off-white crystalline powder of anhydrous this compound is isolated and stored in a desiccator or under an inert atmosphere to prevent hydration, as it is hygroscopic.

Synthesis Workflow

Caption: Workflow for the synthesis of anhydrous this compound.

Structural Characterization

The structural elucidation of this compound reveals distinct differences between its solid-state and gas-phase forms. In the solid state, it adopts a polymeric layer structure, while in the gas phase, it exists as a dimer.

Solid-State Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic crystal system with the space group C2/m. This structure is isostructural with that of aluminum trichloride (AlCl₃), featuring octahedrally coordinated indium atoms. Each indium atom is surrounded by six bromine atoms, forming a layered lattice.

| Crystallographic Data for InBr₃ | |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | a = 6.646 Å |

| b = 11.641 Å | |

| c = 6.633 Å | |

| β = 108.99° | |

| Formula Units per Cell (Z) | 4 |

Data obtained from the Crystallography Open Database (COD ID: 1539511)

In this layered structure, the indium atoms are arranged in a plane and are bridged by bromine atoms. Two-thirds of the bromine atoms are bridging between two indium atoms, while one-third are terminal.

Gas-Phase Structure

In the molten and gaseous states, this compound exists predominantly as a dimer, In₂Br₆.[1] The structure of this dimer is analogous to that of dimeric aluminum chloride (Al₂Cl₆), consisting of two tetrahedrally coordinated indium atoms. The two indium centers are bridged by two bromine atoms, with each indium also bonded to two terminal bromine atoms. This dimeric structure is a consequence of the Lewis acidic nature of the InBr₃ monomer, which readily forms coordinate bonds with the lone pairs of electrons on the bromine atoms of an adjacent monomer.

The structural parameters of the In₂Br₆ dimer in the gas phase can be determined by gas electron diffraction (GED). This technique involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern to deduce the molecular geometry.

| Structural Parameters of Gaseous In₂Br₆ (Typical) | |

| In-Br (terminal) bond length | ~2.4 Å |

| In-Br (bridging) bond length | ~2.6 Å |

| Br-In-Br (terminal) bond angle | ~120° |

| Br-In-Br (bridging) bond angle | ~90° |

| In-Br-In bond angle | ~90° |

Structural Characterization Workflow

Caption: Workflow for the structural characterization of this compound.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for the characterization of this compound and its derivatives.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the In-Br bonds. In the solid state, the layered structure of InBr₃ gives rise to a complex vibrational spectrum. The In-Br stretching vibrations are typically observed in the far-infrared region of the electromagnetic spectrum, generally below 300 cm⁻¹.

For the gaseous In₂Br₆ dimer, the vibrational spectrum is consistent with its D₂h symmetry. The terminal In-Br stretching modes are expected at higher frequencies compared to the bridging In-Br stretching modes due to the stronger terminal bonds.

| Vibrational Frequencies for InBr₃ and In₂Br₆ (Approximate) | |

| Species | Vibrational Mode |

| Solid InBr₃ | In-Br stretching |

| Gaseous In₂Br₆ | In-Br (terminal) stretching |

| In-Br (bridging) stretching |

Experimental Protocol: Solid-State IR Spectroscopy

-

Sample Preparation: A small amount of anhydrous InBr₃ is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded in the far-infrared range (typically 400-100 cm⁻¹) to observe the In-Br vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy of the quadrupolar ¹¹⁵In nucleus in solid InBr₃ is challenging, it is a valuable technique for studying the structure and dynamics of InBr₃ adducts in solution. Upon coordination of a Lewis base to the indium center, the symmetry of the local environment changes, leading to observable shifts in the ¹¹⁵In NMR spectrum. This allows for the characterization of complex formation and the study of ligand exchange processes.

Conclusion

This compound is a fundamentally important Lewis acid with a rich structural chemistry. Its synthesis requires careful handling to ensure anhydrous conditions, which are critical for its catalytic activity. The structural disparity between the polymeric solid-state lattice and the dimeric gas-phase molecule is a key feature governed by the coordination preferences of the indium(III) center. The combination of diffraction and spectroscopic techniques provides a comprehensive understanding of the structure and bonding in this versatile compound, paving the way for its continued application in synthetic chemistry and materials science.

References

An In-Depth Technical Guide to the Crystal Structure and Bonding of Anhydrous Indium(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of anhydrous indium(III) bromide (InBr₃). It delves into the detailed atomic arrangement, crystallographic parameters, and the nature of the forces governing the solid-state structure. This document is intended to serve as a core reference for researchers in materials science, inorganic chemistry, and drug development who utilize or study indium-based compounds.

Introduction

Anhydrous indium(III) bromide is a Lewis acid that finds application as a catalyst in various organic syntheses. A thorough understanding of its solid-state structure and bonding is crucial for elucidating its reactivity and for the rational design of new materials and processes. This guide presents a detailed analysis of the crystal structure of anhydrous InBr₃, supported by experimental data and theoretical considerations.

Crystal Structure of Anhydrous InBr₃

Anhydrous indium(III) bromide crystallizes in the monoclinic system, adopting the aluminum trichloride (AlCl₃) type structure. This is a layered structure characterized by a close-packing of bromide anions with indium cations occupying octahedral interstices.

Crystallographic Data

The definitive crystal structure of anhydrous InBr₃ was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 6.81 |

| b (Å) | 11.79 |

| c (Å) | 6.91 |

| β (°) | 108.48 |

| Volume (ų) | 526.25 |

| Z | 4 |

| Calculated Density (g/cm³) | 4.74 |

Data sourced from computational materials databases, consistent with the AlCl₃ structure type.[1][2]

Atomic Coordination and Molecular Geometry

Within the crystal lattice, each indium(III) cation is octahedrally coordinated to six bromide anions. These InBr₆ octahedra share edges to form two-dimensional layers that are stacked along the c-axis.[2] There are two crystallographically independent bromide ions.

The bonding within these layers can be described as a two-dimensional coordination polymer. The arrangement of the edge-sharing octahedra is depicted in the diagram below.

Bond Lengths and Angles

Computational studies based on the experimentally determined crystal structure indicate that all In-Br bond lengths within the InBr₆ octahedra are approximately 2.70 Å.[2] This uniformity suggests a high degree of symmetry within the coordination sphere of the indium ion. The Br-In-Br bond angles deviate slightly from the ideal 90° and 180° of a perfect octahedron due to the edge-sharing arrangement and packing forces.

Chemical Bonding in Anhydrous InBr₃

The chemical bonding in solid indium(III) bromide is a composite of ionic and covalent interactions within the layers, and weaker van der Waals forces between the layers.

Intra-layer Bonding: A Mix of Ionic and Covalent Character

The interaction between indium and bromine is characterized by a significant difference in electronegativity, leading to a considerable degree of ionic character in the In-Br bonds. However, the sharing of electrons, indicative of covalent bonding, is also a significant factor. Studies on indium halides suggest that the bonding is approximately 50% ionic in nature. This mixed ionic-covalent character is responsible for the stability of the extended two-dimensional layers.

Inter-layer Bonding: Van der Waals Forces

The layers of InBr₆ octahedra are held together by relatively weak van der Waals forces. These forces arise from induced dipoles in the electron clouds of the bromide anions in adjacent layers. The layered nature of the crystal structure, with strong intra-layer bonding and weak inter-layer bonding, is a direct consequence of this bonding anisotropy.

Comparison with Gaseous and Molten States

In the molten and gaseous phases, anhydrous InBr₃ exists predominantly as dimeric molecules, In₂Br₆.[3] In this dimeric form, two InBr₃ units are linked by two bridging bromine atoms, resulting in a structure where each indium atom is tetrahedrally coordinated. This change in coordination from octahedral in the solid state to tetrahedral in the gaseous state highlights the influence of crystal packing forces on the molecular geometry.

Experimental Protocols

Synthesis of Anhydrous InBr₃ Single Crystals

High-purity anhydrous indium(III) bromide for single-crystal X-ray diffraction is typically synthesized by the direct reaction of elemental indium with bromine under strictly anhydrous conditions.

Protocol:

-

High-purity indium metal and a stoichiometric amount of bromine are placed in a sealed, evacuated quartz ampoule.

-

The ampoule is slowly heated in a tube furnace to initiate the reaction. The temperature is carefully controlled to maintain a gentle reaction and avoid excessive pressure buildup.

-

After the initial reaction, the temperature is raised to completely react the elements and melt the product.

-

Single crystals are grown from the melt by slow cooling or by vapor phase transport (sublimation) in a temperature gradient. All handling of the reactants and products must be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of InBr₃.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of anhydrous InBr₃ involves the following general procedure for single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of anhydrous InBr₃ is selected under a microscope in an inert oil to prevent atmospheric exposure and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector. A series of diffraction images are recorded as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. Corrections for factors such as Lorentz polarization, absorption, and crystal decay are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and anisotropic displacement parameters, yielding the final, accurate crystal structure.

Conclusion

Anhydrous indium(III) bromide possesses a layered crystal structure of the AlCl₃ type, with indium(III) ions in an octahedral coordination environment. The bonding within the layers is a combination of ionic and covalent interactions, while the layers themselves are held together by weak van der Waals forces. This structural and bonding information is fundamental for understanding the chemical and physical properties of InBr₃ and for its application in synthesis and materials science.

References

Solubility of Indium Tribromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indium tribromide (InBr₃) in common organic solvents. Understanding the solubility of this versatile Lewis acid is critical for its application in various fields, including organic synthesis, catalysis, and materials science. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data: Solubility of this compound

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Methanol | CH₃OH | 25 | 285.8 | |

| Ethanol | C₂H₅OH | 20 | 274.7 |

Qualitative Solubility Observations:

-

Diethyl Ether (C₂H₅)₂O: While precise figures are not available, experimental procedures often involve washing this compound-derived products with diethyl ether.[1] This suggests that this compound has low solubility in this solvent, making it effective for removing impurities or precipitating products.

-

Tetrahydrofuran (THF, C₄H₈O): As a polar aprotic ether, THF is a common solvent in organic synthesis. Although quantitative data is not specified in the reviewed literature, the frequent use of this compound as a catalyst in THF-based reaction systems implies at least partial solubility.

-

Acetone (CH₃COCH₃): No specific quantitative solubility data for this compound in acetone was found in the surveyed literature. Given its polar aprotic nature, some degree of solubility would be expected.

-

Xylene (C₈H₁₀): this compound is noted to react with indium metal in refluxing xylene, indicating it is soluble enough for this reaction to proceed.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

Anhydrous this compound (InBr₃)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line (due to the hygroscopic nature of InBr₃)

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for indium concentration analysis.

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Add an excess amount of anhydrous this compound to a known volume or mass of the anhydrous organic solvent in a sealed container. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

-

Equilibration:

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, allow the mixture to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the sample at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully extract a precise volume of the clear supernatant (the saturated solution) using a pipette.

-

Transfer the aliquot to a volumetric flask and dilute with an appropriate solvent (often dilute nitric acid for ICP-MS analysis) to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the concentration of indium in the diluted solution using a calibrated ICP-MS or AAS instrument.

-

-

Solubility Calculation:

-

From the measured concentration of indium in the diluted sample, calculate the concentration in the original saturated solution.

-

Convert this concentration into the desired units, such as grams of InBr₃ per 100 grams of solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

Caption: A logical workflow for the experimental determination of this compound solubility.

References

Early Research on the Catalytic Activity of Indium Tribromide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Early Applications of Indium Tribromide as a Catalyst in Organic Synthesis.

Introduction

This compound (InBr₃) has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations. Its appeal to synthetic chemists stems from its unique combination of properties: it is a mild Lewis acid, tolerant to the presence of water in many reactions, and often promotes high levels of chemo-, regio-, and stereoselectivity.[1] This technical guide delves into the early research that established InBr₃ as a valuable catalyst, focusing on the foundational discoveries that have paved the way for its current widespread use. We will explore key early applications, provide detailed experimental protocols from seminal papers, present quantitative data in a comparative format, and visualize the proposed reaction mechanisms.

Core Catalytic Principles of this compound

As a Group 13 element, indium in its +3 oxidation state acts as a soft Lewis acid. This property allows it to activate a variety of functional groups, typically by coordinating to lone pairs of electrons on heteroatoms such as oxygen and nitrogen. This activation enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. Unlike stronger Lewis acids like aluminum chloride (AlCl₃), InBr₃ is less prone to causing undesired side reactions and decomposition of sensitive substrates, earning it the "mild" descriptor.[1] Furthermore, its notable water tolerance in certain reactions is a significant advantage, allowing for less stringent reaction conditions and sometimes even enabling reactions to be performed in aqueous media.

Early Catalytic Applications of this compound

The early 2000s saw a surge in the exploration of InBr₃ as a catalyst for various carbon-carbon and carbon-heteroatom bond-forming reactions. The work of research groups such as that of J. S. Yadav was instrumental in demonstrating its broad utility.

Aminolysis of Aziridines for the Synthesis of Vicinal-Diamines

The following table summarizes the results from the early work on the InBr₃-catalyzed aminolysis of N-tosyl-2-phenylaziridine with various aromatic amines.

| Entry | Amine | Time (h) | Yield (%)[2] |

| 1 | Aniline | 3.0 | 92 |

| 2 | p-Toluidine | 3.5 | 90 |

| 3 | p-Anisidine | 4.0 | 88 |

| 4 | p-Chloroaniline | 4.5 | 85 |

| 5 | p-Bromoaniline | 4.5 | 84 |

| 6 | m-Nitroaniline | 5.0 | 78 |

A mixture of the aziridine (5 mmol), aromatic amine (5 mmol), and this compound (10 mol%) in dichloromethane (10 mL) is stirred at ambient temperature for the time specified in the table above. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the pure vicinal-diamine.

The reaction is believed to proceed through the Lewis acidic activation of the aziridine ring by InBr₃. The coordination of the indium catalyst to the nitrogen atom of the aziridine enhances the electrophilicity of the ring carbons, facilitating a nucleophilic attack by the aromatic amine. This attack occurs at the less sterically hindered carbon, leading to the observed regioselectivity.

Caption: Proposed mechanism for the InBr₃-catalyzed aminolysis of aziridines.

Synthesis of Acylals from Aldehydes

InBr₃ was also found to be a highly efficient catalyst for the chemoselective conversion of aldehydes into acylals (gem-diacetates) under solvent-free conditions.[3] Acylals are important protecting groups for aldehydes due to their stability in neutral and basic media.

The table below presents data for the InBr₃-catalyzed synthesis of acylals from various aldehydes and acetic anhydride.

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%)[3] |

| 1 | Benzaldehyde | 1.0 | 5 | 98 |

| 2 | 4-Chlorobenzaldehyde | 0.1 | 15 | 96 |

| 3 | 4-Nitrobenzaldehyde | 0.1 | 15 | 95 |

| 4 | 4-Methoxybenzaldehyde | 0.1 | 10 | 98 |

| 5 | Cinnamaldehyde | 0.1 | 20 | 92 |

| 6 | Heptanal | 0.1 | 20 | 94 |

A mixture of the aldehyde (10 mmol), freshly distilled acetic anhydride (30 mmol), and InBr₃ (as specified in the table) is stirred at room temperature. The reaction progress is monitored by TLC or Gas Chromatography (GC). After the reaction is complete, ethyl acetate (100 mL) is added, and the mixture is washed successively with 1 M NaOH solution (2 x 20 mL), brine (10 mL), and water (10 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the nearly pure acylal.

The workflow for this synthesis is straightforward, highlighting its practicality for laboratory-scale preparations.

Caption: Experimental workflow for the InBr₃-catalyzed synthesis of acylals.

Friedel-Crafts Acylation of Arenes

A significant advancement in Friedel-Crafts chemistry was the development of an InBr₃-catalyzed acylation of arenes using stable and inexpensive esters as acylating agents, in the presence of dimethylchlorosilane.[4] This method provided a milder alternative to the traditional use of unstable acid halides or anhydrides.

The following table showcases the yields for the InBr₃-catalyzed acylation of various arenes with tert-butyl pivalate.

| Entry | Arene | Product | Yield (%)[4] |

| 1 | Benzene | tert-Butyl phenyl ketone | 85 |

| 2 | Toluene | 4-Methyl-tert-butyl phenyl ketone | 91 |

| 3 | Anisole | 4-Methoxy-tert-butyl phenyl ketone | 93 |

| 4 | Chlorobenzene | 4-Chloro-tert-butyl phenyl ketone | 45 |

The reaction mechanism is proposed to involve the in-situ generation of a highly reactive silyl-activated acylating agent from the ester and dimethylchlorosilane, which is then activated by InBr₃ for the electrophilic aromatic substitution.

Caption: Formation of the active acylating species in the InBr₃-catalyzed Friedel-Crafts reaction.

Conclusion

The early investigations into the catalytic properties of this compound, particularly in the first few years of the 21st century, laid a robust foundation for its establishment as a staple Lewis acid catalyst in modern organic synthesis. The pioneering work on its application in the synthesis of vicinal-diamines, acylals, and in Friedel-Crafts reactions demonstrated its versatility, mildness, and, in many cases, superior performance compared to traditional Lewis acids. These initial studies not only provided efficient synthetic methodologies for important molecular scaffolds but also spurred further research into the broader applications and mechanistic intricacies of indium catalysis, a field that continues to expand and evolve.

References

- 1. US20100159540A1 - Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 4. Esters as Acylating Reagent in a Friedel-Crafts Reaction: this compound Catalyzed Acylation of Arenes Using Dimethylchlorosilane [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Indium Tribromide Compounds

Executive Summary

This compound (InBr₃) is a versatile Lewis acid with significant applications in organic synthesis and materials science.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved primarily through various spectroscopic techniques. This guide provides a comprehensive overview of the core spectroscopic methods used to analyze InBr₃, including vibrational (Raman and Infrared), Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) analysis. Detailed experimental protocols, quantitative data summaries, and logical diagrams are presented to serve as a practical resource for researchers.

Structural and Chemical Properties of this compound

This compound is a hygroscopic, white to pale yellow crystalline solid.[3] In the solid state, it adopts a monoclinic crystal structure, analogous to aluminum trichloride (AlCl₃), featuring six-coordinate indium atoms in a layered lattice.[1][4] When molten or in the gas phase, InBr₃ exists predominantly as a dimer, In₂Br₆, with bridging bromine atoms.[1][2] This structural versatility influences its reactivity and spectroscopic signature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | InBr₃ | [5] |

| Molar Mass | 354.53 g/mol | [1][6] |

| Appearance | Hygroscopic yellow-white monoclinic crystals | [1][7] |

| Melting Point | 420-436 °C | [1][3] |

| Boiling Point | 656 °C | |

| Density | 4.74 g/cm³ | [1][7] |

| Crystal Structure | Monoclinic, mS16 | [1] |

| Solubility in Water | 414 g/100 mL at 20 °C | [1] |

Core Spectroscopic Methodologies

Vibrational Spectroscopy: Raman and Infrared (IR) Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is highly sensitive to chemical structure, symmetry, and bonding. For InBr₃, Raman and IR spectroscopy are crucial for confirming its structural integrity and studying its interactions in different states (solid, solution, complexes).

The close similarity between the vibrational spectra of InBr₃ and InCl₃ suggests that this compound exists as a polymeric layer lattice.[4] In concentrated aqueous solutions, Raman spectra have been used to identify the predominant indium complexes.[8]

Table 2: Key Vibrational Frequencies for Indium Bromide Species

| Species/Compound | Technique | Wavenumber (cm⁻¹) | Assignment/Observation | Reference |

| Concentrated aqueous InBr₃ solution | Raman | ~400 | - | [8] |

| Concentrated aqueous InBr₃ solution | Raman | 195 | Frequency increases with pressure | [8] |

| Concentrated aqueous InBr₃ solution | Raman | 60-80 | - | [8] |

| (L)[InBr₄{(py)(ph)CO}] complex | Raman | 162 | - | [9] |

| (L)[InBr₄{(py)(ph)CO}] complex | Raman | 233 | - | [9] |

| (L)[InBr₄{(py)(ph)CO}] complex | Raman | 309 | - | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. Indium has two NMR-active isotopes, ¹¹³In (4.29% abundance) and ¹¹⁵In (95.72% abundance).[10] Both are quadrupolar nuclei (spin I = 9/2), which interact with local electric field gradients, resulting in very broad resonance signals, especially in asymmetric environments.[11]

Due to its higher natural abundance and slightly narrower signals, ¹¹⁵In is the preferred nucleus for NMR studies.[11] However, because of the significant line broadening, In NMR is most useful for studying symmetrical species like solvated ions or for solid-state analysis of coordination complexes, rather than for routine analysis of the simple halide.[11][12]

X-Ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids. For InBr₃, single-crystal XRD has confirmed its monoclinic crystal system.[1] The structure consists of a layered lattice of six-coordinate indium atoms.[1][2] XRD is also instrumental in analyzing the structure of novel InBr₃-containing materials, such as perovskite films for solar cells.[13]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C12/m1, No. 12 | [1] |

| Coordination Geometry | Distorted Octahedral | [2] |

| Solid State Structure | Layered lattice with 6-coordinate In³⁺ | [1][2] |

| Molten/Gas Phase | Dimeric (In₂Br₆) | [1][2] |

Experimental Protocols

The following sections provide generalized protocols for the key spectroscopic techniques discussed.

Sample Preparation

Given that InBr₃ is highly hygroscopic, all sample handling should be performed in a controlled, inert atmosphere (e.g., a glovebox) to prevent hydration.

-

For Solid-State Analysis (Raman, IR, XRD): Use a finely ground powder of anhydrous InBr₃. For IR, this may involve preparing a KBr pellet or a Nujol mull.

-

For Solution Analysis (Raman, NMR): Dissolve anhydrous InBr₃ in a suitable deuterated or non-protic solvent immediately before analysis.

Protocol: Raman Spectroscopy

-

Instrument Setup: Calibrate the spectrometer using a known standard, such as a silicon wafer (peak at 520.5 cm⁻¹).[9]

-

Sample Loading: Place the powdered InBr₃ sample on a microscope slide or into a capillary tube.

-

Parameter Configuration: Set the laser wavelength (e.g., 633 nm), laser power (start low, e.g., 2 mW, to avoid sample degradation), acquisition time, and number of accumulations.[9]

-

Data Acquisition: Focus the laser onto the sample and acquire the Raman spectrum over the desired range (e.g., 50-500 cm⁻¹ for inorganic lattice vibrations).

-

Data Processing: Perform a background subtraction if necessary and identify the Raman peak positions.

Protocol: X-Ray Diffraction (Powder)

-

Sample Preparation: Finely grind anhydrous InBr₃ into a homogenous powder.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Configure the X-ray diffractometer with the appropriate X-ray source (e.g., Cu Kα) and detector settings.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 10-80°) with a specified step size and dwell time.

-

Data Analysis: Process the raw data to identify peak positions and intensities. Compare the resulting diffractogram to reference patterns from crystallographic databases (e.g., ICSD) to confirm the phase and determine lattice parameters.

Visualizations: Workflows and Structures

The following diagrams illustrate key conceptual frameworks and structural aspects related to InBr₃ analysis and application.

Caption: General experimental workflow for spectroscopic analysis of InBr₃.

Caption: Structure of the In₂Br₆ dimer found in molten and gaseous phases.[1][2]

Caption: Role of InBr₃ as a Lewis acid catalyst in organic synthesis.[2]

References

- 1. Indium(III) bromide - Wikipedia [en.wikipedia.org]

- 2. This compound (InBr3) [benchchem.com]

- 3. WebElements Periodic Table » Indium » this compound [webelements.com]

- 4. The vibrational spectra and structure of indium(III) chloride, bromide, and iodide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. This compound | Br3In | CID 26046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. webqc.org [webqc.org]

- 8. Raman spectroscopic investigations of concentrated aqueous solutions of InCl3 and of InBr3 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Indium( iii )/2-benzoylpyridine chemistry: interesting indium( iii ) bromide-assisted transformations of the ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02851D [pubs.rsc.org]

- 10. Indium-113 and indium-115 NMR references [pascal-man.com]

- 11. (In) Indium NMR [chem.ch.huji.ac.il]

- 12. Solid-state (115)In NMR study of indium coordination complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thermodynamic Data for the Formation of Indium Tribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of Indium Tribromide (InBr₃). The information is compiled from established chemical databases and literature, offering a core resource for professionals in research and development.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, as indicated by the negative standard enthalpy of formation. The standard state for Indium (In) is crystalline solid, and for Bromine (Br) is a diatomic liquid (Br₂). The balanced chemical equation for the formation of one mole of solid this compound is:

In(s) + 1.5 Br₂(l) → InBr₃(s)

The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH⦵298 | -428.9[1][2] | kJ/mol |

| Standard Molar Entropy | S⁰ | 167 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (Calculated) | ΔfG⦵298 | -419.2 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔG = ΔH - TΔS, with T = 298.15 K. The entropy value was converted to kJ/(mol·K) for the calculation.

Experimental Protocols

While specific, detailed experimental protocols for the determination of thermodynamic data for this compound formation are often found in primary literature not readily accessible through general searches, the established method for determining the enthalpy of formation for such compounds is solution calorimetry .[3]

A general outline of the likely experimental procedure is as follows:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

-

Dissolution of Reactants: A precisely weighed amount of pure indium metal is dissolved in a suitable solvent (e.g., an acidic solution) within the calorimeter, and the heat change is measured.

-

Dissolution of Product: A precisely weighed amount of solid this compound is dissolved in the same solvent system, and the corresponding heat change is measured.

-

Reaction of Bromine: The enthalpy change for the reaction of liquid bromine with the solvent system is also determined.

-

Hess's Law Application: By applying Hess's Law to the thermochemical cycle involving the dissolution of reactants and products, the standard enthalpy of formation of this compound can be calculated.

The standard entropy is typically determined from heat capacity measurements at low temperatures down to near absolute zero, often using adiabatic calorimetry.

Visualization of Thermodynamic Relationships

The following diagram illustrates the relationship between the key thermodynamic parameters for the formation of this compound.

Figure 1: Relationship between Enthalpy, Entropy, and Gibbs Free Energy for the formation of this compound.

References

The Evolving Landscape of Lewis Acidity: An In-depth Technical Guide to Indium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Indium tribromide (InBr₃) has emerged as a versatile and powerful Lewis acid catalyst in modern organic synthesis. Its unique combination of properties, including water tolerance and high catalytic activity, has positioned it as a valuable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, focusing on its quantification, mechanistic pathways, and practical applications in synthetic chemistry, with a particular emphasis on methodologies relevant to drug development.

Understanding the Lewis Acidity of this compound

Indium(III) bromide's utility as a catalyst stems from its ability to accept electron pairs, thereby activating substrates for various chemical reactions. Unlike many traditional Lewis acids, InBr₃ exhibits a notable tolerance to water, making it suitable for a broader range of reaction conditions and simplifying experimental procedures. Its catalytic activity is often attributed to its π-electrophilic nature, allowing it to coordinate with and activate unsaturated systems.

While the qualitative Lewis acidic nature of InBr₃ is well-established, quantitative characterization is crucial for optimizing its use in catalysis and for comparing its activity to other Lewis acids. Several methods are employed to quantify Lewis acidity, with the Gutmann-Beckett method being a prominent example. This technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon coordination with the Lewis acid. The resulting "acceptor number" (AN) provides a quantitative measure of Lewis acidity.

To date, a definitive acceptor number for this compound determined via the standard Gutmann-Beckett method has not been prominently reported in the literature. However, comparative studies and the nature of the reactions it catalyzes suggest a significant Lewis acidic character. Further research is warranted to precisely place InBr₃ on established Lewis acidity scales.

Key Catalytic Applications and Mechanistic Insights

This compound has proven effective in a variety of important organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and multicomponent reactions like the Biginelli reaction.

Friedel-Crafts Reactions

InBr₃ is a mild and efficient catalyst for Friedel-Crafts alkylation and acylation reactions, which are fundamental for forming carbon-carbon bonds with aromatic rings. The catalytic cycle is believed to involve the coordination of the Lewis acidic InBr₃ to the alkyl or acyl halide, which increases the electrophilicity of the carbon center and facilitates the electrophilic aromatic substitution.

Indium Tribromide: A Comprehensive Technical Guide to its Fundamental Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indium tribromide (InBr₃) has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis. Its notable stability to air and moisture, coupled with its unique catalytic activity, has positioned it as a valuable tool for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms involving InBr₃, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Lewis Acid Catalysis: The Cornerstone of InBr₃ Reactivity

The primary mode of action for this compound is its function as a Lewis acid. The indium atom, with its vacant p-orbital, readily accepts electron pairs from Lewis basic functional groups, thereby activating the substrate towards nucleophilic attack. This fundamental principle underpins a multitude of InBr₃-catalyzed reactions.

Friedel-Crafts Reactions

This compound has proven to be an exceptional catalyst for both Friedel-Crafts alkylation and acylation reactions, offering high yields and mild reaction conditions.

A plausible mechanism for the InBr₃-catalyzed Friedel-Crafts alkylation of indoles with α-amido sulfones involves the initial activation of the α-amido sulfone by InBr₃ to form a highly electrophilic N-acyliminium ion intermediate. This intermediate is then attacked by the electron-rich indole at the C3 position, leading to the alkylated product. Subsequent elimination and rearomatization regenerate the catalyst.

Caption: InBr₃-catalyzed Friedel-Crafts Alkylation Mechanism.

Quantitative Data for InBr₃-Catalyzed Friedel-Crafts Alkylation of Indoles with α-Amido Sulfones:

| Entry | Indole Derivative | α-Amido Sulfone | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] |

| 1 | Indole | N-(Phenylsulfonyl)acetamide | 10 | 2 | 92 |

| 2 | 2-Methylindole | N-(Phenylsulfonyl)acetamide | 10 | 2.5 | 90 |

| 3 | 5-Methoxyindole | N-(Phenylsulfonyl)acetamide | 10 | 3 | 88 |

| 4 | Indole | N-(p-Tolylsulfonyl)benzamide | 10 | 2 | 95 |

| 5 | 2-Methylindole | N-(p-Tolylsulfonyl)benzamide | 10 | 3 | 91 |

Experimental Protocol for InBr₃-Catalyzed Friedel-Crafts Alkylation:

To a solution of the indole (1.0 mmol) and the α-amido sulfone (1.1 mmol) in anhydrous dichloromethane (5 mL) was added this compound (0.1 mmol, 10 mol%). The resulting mixture was stirred at room temperature for the time indicated in the table. Upon completion of the reaction (monitored by TLC), the reaction mixture was quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired alkylated indole.[1]

Prins Cyclization

The Prins cyclization, a powerful tool for the synthesis of tetrahydropyran rings, can be efficiently catalyzed by InBr₃. The reaction proceeds through the activation of an aldehyde by InBr₃, followed by nucleophilic attack from a homoallylic alcohol to form an oxocarbenium ion. Subsequent intramolecular cyclization and quenching of the resulting carbocation afford the tetrahydropyran product.

Caption: Mechanism of the InBr₃-catalyzed Prins Cyclization.

Quantitative Data for InBr₃-Catalyzed Prins Cyclization:

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%)[2] |

| 1 | 3-Buten-1-ol | Benzaldehyde | 10 | 4 | 85 |

| 2 | 3-Buten-1-ol | p-Nitrobenzaldehyde | 10 | 3.5 | 90 |

| 3 | 3-Buten-1-ol | Cinnamaldehyde | 10 | 5 | 82 |

| 4 | (Z)-4-Hexen-1-ol | Benzaldehyde | 10 | 4 | 88 (cis) |

| 5 | (E)-4-Hexen-1-ol | Benzaldehyde | 10 | 4 | 86 (trans) |

Experimental Protocol for InBr₃-Catalyzed Prins Cyclization:

A mixture of the homoallylic alcohol (1.0 mmol), the aldehyde (1.2 mmol), and this compound (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) was stirred at room temperature for the time specified in the table. After completion of the reaction, the mixture was diluted with dichloromethane (10 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash column chromatography on silica gel to yield the corresponding tetrahydropyran.[2]

Carbon-Carbon Bond Forming Reactions

Beyond classical named reactions, InBr₃ is a potent catalyst for a variety of other crucial carbon-carbon bond-forming transformations.

Coupling of Alkyl Chlorides with Silyl Enolates

This compound effectively catalyzes the coupling of unactivated alkyl chlorides with silyl enolates, providing a direct route to α-alkylated carbonyl compounds. The proposed mechanism involves the activation of the alkyl chloride by InBr₃ to generate a carbocationic intermediate, which is then trapped by the silyl enolate.

Caption: Proposed mechanism for InBr₃-catalyzed coupling of alkyl chlorides with silyl enolates.

Quantitative Data for InBr₃-Catalyzed Coupling of Alkyl Chlorides with Silyl Enolates:

| Entry | Alkyl Chloride | Silyl Enolate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzyl chloride | 1-(Trimethylsilyloxy)cyclohexene | 5 | 1 | 95 |

| 2 | cinnamyl chloride | 1-(Trimethylsilyloxy)cyclohexene | 5 | 1 | 92 |

| 3 | 1-Chloro-1-phenylethane | 1-(Trimethylsilyloxy)cyclohexene | 5 | 2 | 88 |

| 4 | Benzyl chloride | (E)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | 5 | 1.5 | 90 |

| 5 | t-Butyl chloride | 1-(Trimethylsilyloxy)cyclohexene | 5 | 3 | 85 |

Experimental Protocol for InBr₃-Catalyzed Coupling of Alkyl Chlorides with Silyl Enolates:

To a stirred solution of the alkyl chloride (1.0 mmol) and the silyl enolate (1.2 mmol) in dry dichloromethane (5 mL) was added this compound (0.05 mmol, 5 mol%) at room temperature under an argon atmosphere. The reaction mixture was stirred for the time indicated in the table. The reaction was then quenched with water (5 mL), and the aqueous layer was extracted with dichloromethane (3 x 10 mL). The combined organic extracts were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

Multicomponent Reactions

The ability of InBr₃ to activate multiple substrates simultaneously makes it an excellent catalyst for multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy in building molecular complexity.

Synthesis of Propargylamines (A³-Coupling)

This compound catalyzes the three-component coupling of an aldehyde, an amine, and an alkyne (A³-coupling) to afford propargylamines. The reaction is believed to proceed through the InBr₃-mediated formation of an imine from the aldehyde and amine, which is then attacked by the indium acetylide, generated in situ from the terminal alkyne and InBr₃.

Caption: General workflow for the InBr₃-catalyzed A³-coupling reaction.

Experimental Protocol for InBr₃-Catalyzed Synthesis of Propargylamines:

In a round-bottom flask, the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol) were dissolved in toluene (5 mL). This compound (0.1 mmol, 10 mol%) was then added, and the mixture was stirred at 80 °C for 6-12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography to give the desired propargylamine.

Synthesis of Heterocycles

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and drug development. InBr₃ has demonstrated significant utility in catalyzing the formation of various heterocyclic scaffolds.

Synthesis of Quinolines

This compound promotes the synthesis of substituted quinolines through a domino reaction involving the condensation of anilines with β-ketoesters. The Lewis acidic InBr₃ likely activates the carbonyl group of the β-ketoester, facilitating the initial condensation with the aniline, followed by an intramolecular cyclization and dehydration to afford the quinoline core.

Caption: Proposed pathway for InBr₃-catalyzed quinoline synthesis.

Quantitative Data for InBr₃-Catalyzed Synthesis of Quinolines:

| Entry | Aniline | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%)[3] |

| 1 | Aniline | Ethyl acetoacetate | 10 | 6 | 92 |

| 2 | 4-Methylaniline | Ethyl acetoacetate | 10 | 5 | 95 |

| 3 | 4-Methoxyaniline | Ethyl acetoacetate | 10 | 6 | 90 |

| 4 | 4-Chloroaniline | Ethyl acetoacetate | 10 | 7 | 88 |

| 5 | Aniline | Ethyl benzoylacetate | 10 | 8 | 85 |

Experimental Protocol for InBr₃-Catalyzed Synthesis of Quinolines:

A mixture of the aniline (1.0 mmol), the β-ketoester (1.1 mmol), and this compound (0.1 mmol, 10 mol%) in ethanol (5 mL) was refluxed for the time indicated in the table. The progress of the reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (20 mL). The organic layer was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by recrystallization or column chromatography to afford the pure quinoline derivative.[3]

Conclusion

This compound stands out as a powerful and versatile Lewis acid catalyst in organic synthesis. Its effectiveness in a wide range of reactions, including Friedel-Crafts alkylations and acylations, Prins cyclizations, coupling reactions, multicomponent reactions, and the synthesis of heterocycles, underscores its broad applicability. The mild reaction conditions, often tolerant of air and moisture, make InBr₃ an attractive "green" alternative to many traditional Lewis acids. The fundamental reaction mechanisms predominantly involve the activation of electrophiles through Lewis acid-base interactions, leading to the formation of highly reactive intermediates that are readily trapped by nucleophiles. This technical guide provides a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Molecular Geometry and Symmetry of Indium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and symmetry of indium tribromide (InBr₃), a compound of significant interest in organic synthesis and materials science. This document delves into the structural variations of InBr₃ across different physical states—monomeric, dimeric, and solid-state—supported by experimental data and theoretical calculations.

Executive Summary

This compound is a versatile Lewis acid whose chemical behavior and reactivity are intrinsically linked to its molecular structure. This guide elucidates the geometry and symmetry of InBr₃ in its various forms: a trigonal planar monomer (InBr₃) in the high-temperature gas phase, a bridged dimer (In₂Br₆) in the molten state and lower-temperature gas phase, and a six-coordinate polymeric structure in the solid state. Understanding these structural nuances is critical for professionals leveraging this compound in catalysis, semiconductor research, and the development of novel pharmaceutical intermediates.

Molecular Geometry of Monomeric this compound (Gas Phase)

At elevated temperatures, this compound can exist as a discrete monomeric molecule. While direct experimental determination of its geometry is not extensively reported, computational studies and analogies to other trihalides provide a clear picture of its structure.

VSEPR Theory and Predicted Geometry

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central indium atom in monomeric InBr₃ is bonded to three bromine atoms with no lone pairs of electrons on the indium. This arrangement results in a trigonal planar electron and molecular geometry, minimizing electron pair repulsion.

Symmetry Analysis

The trigonal planar geometry of monomeric InBr₃ confers a high degree of symmetry. The molecule belongs to the D₃h point group . The key symmetry elements include:

-

A principal C₃ rotation axis perpendicular to the molecular plane.

-

Three C₂ rotation axes lying in the molecular plane, each passing through the indium atom and a bromine atom.

-

A horizontal mirror plane (σh) coincident with the molecular plane.

-

Three vertical mirror planes (σv), each containing a C₂ axis.

-

An S₃ improper rotation axis.

Caption: Molecular structure of monomeric InBr₃.

Molecular Geometry of Dimeric this compound (Gas and Molten Phases)

In the molten state and predominantly in the gas phase, this compound exists as a dimer with the formula In₂Br₆.[1] This structure is analogous to that of dimeric aluminum trichloride (Al₂Cl₆).[1]

Bridged Structure

The In₂Br₆ dimer consists of two indium atoms bridged by two bromine atoms. Each indium atom is also bonded to two terminal bromine atoms. This arrangement results in a four-coordinate, distorted tetrahedral geometry around each indium center.

Symmetry Analysis

The bridged structure of dimeric In₂Br₆ belongs to the D₂h point group . This symmetry is characterized by:

-

Three mutually perpendicular C₂ rotation axes.

-

A center of inversion (i).

-

Three mutually perpendicular mirror planes.

Caption: Molecular structure of dimeric In₂Br₆.

Crystal Structure of Solid this compound

In the solid state, this compound adopts a polymeric lattice structure similar to that of aluminum trichloride.[1][2] This crystalline form is characterized by a six-coordinate environment for each indium atom.

Crystal System and Space Group

Solid InBr₃ crystallizes in the monoclinic system with the space group C12/m1 (or C2/m in other notations).[1]

Coordination and Structure

Each indium atom is octahedrally coordinated to six bromine atoms. These InBr₆ octahedra share edges to form a layered, two-dimensional sheet structure.

Caption: Simplified 2D representation of the InBr₃ crystal lattice.

Quantitative Geometric Data

The following table summarizes the available quantitative data for the different forms of this compound.

| Parameter | Monomeric InBr₃ (Calculated) | Dimeric In₂Br₆ (Gas Phase) | Solid InBr₃ (Crystalline) |